molecular formula C20H12Cl2N2 B12938913 6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline CAS No. 49797-11-7

6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline

Cat. No.: B12938913
CAS No.: 49797-11-7
M. Wt: 351.2 g/mol
InChI Key: UVXACOVKIACFRT-UHFFFAOYSA-N
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Description

Research Applications and Value 6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline is a synthetic organic compound belonging to the quinazoline class, a scaffold of significant interest in medicinal chemistry and drug discovery . With the molecular formula C20H12Cl2N2, this compound serves as a valuable chemical intermediate for researchers exploring the development of novel therapeutic agents . Quinazoline derivatives are extensively investigated for their broad spectrum of biological activities, particularly in oncology research . These compounds are known to act on key biological targets, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical signaling pathways involved in tumor progression and angiogenesis . This makes quinazoline-based molecules promising candidates for the design of targeted anti-cancer therapies . Mechanism of Action and Research Context The biological activity of quinazoline derivatives often stems from their ability to function as enzyme inhibitors. In a research context, compounds with this core structure have demonstrated potent cytotoxic activity against various human cancer cell lines, including liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) carcinomas . The mechanism is frequently associated with the induction of apoptosis (programmed cell death) and cell cycle arrest, hallmarks of effective anti-cancer agents . The specific substitution pattern on the quinazoline core, such as the chlorophenyl and phenyl groups on this molecule, is a key determinant of its binding affinity and inhibitory potency, allowing researchers to study structure-activity relationships (SAR) . This compound provides a versatile building block for chemical modification and the synthesis of more complex derivatives for biological evaluation. Note: This product is intended for research purposes in a controlled laboratory environment only. It is not manufactured for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49797-11-7

Molecular Formula

C20H12Cl2N2

Molecular Weight

351.2 g/mol

IUPAC Name

6-chloro-2-(4-chlorophenyl)-4-phenylquinazoline

InChI

InChI=1S/C20H12Cl2N2/c21-15-8-6-14(7-9-15)20-23-18-11-10-16(22)12-17(18)19(24-20)13-4-2-1-3-5-13/h1-12H

InChI Key

UVXACOVKIACFRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Classical Multi-Step Synthesis via Chloroacetamido Intermediates

A robust and industrially relevant method involves the preparation of key intermediates such as 2-chloroacetamido-5-chlorobenzophenone and 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone , which are cyclized to yield the quinazoline derivative.

Stepwise Process:

Step Reaction Description Conditions Notes
1 Chloroacetylation of 2-amino-5-chlorobenzophenone to form 2-chloroacetamido-5-chlorobenzophenone Stir under nitrogen in organic solvent (benzene, methylene chloride, chloroform, or ethyl acetate) with 3 N NaOH aqueous solution at 5–25°C (preferably 15°C). Dropwise addition of chloroacetyl chloride over 15 min. Reaction time 1–4 h (complete ~1.5 h). Organic solvent choice affects yield and purity; ethyl acetate preferred for environmental and safety reasons.
2 Conversion to iminochloride intermediate 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone React 2-chloroacetamido intermediate with 1.5–2 equiv. thionyl chloride and 3 equiv. pyridine under nitrogen at room temperature, then reflux gently at 40–42°C for 18–20 h. Alternative reagents: phosgene or phosphorus pentachloride; solvents: chloroform (60°C) or benzene (80°C). Pyridine acts as base and catalyst; prolonged reflux ensures complete conversion.
3 Cyclization to 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide Add hydroxylamine hydrochloride and 2–3 equiv. pyridine to crude solution; stir at 25–40°C for 20–48 h. Isolation by pouring into ice-water sodium carbonate solution, extraction, drying, and crystallization.

This method yields the quinazoline-3-oxide intermediate, which can be further processed to the target compound or related derivatives.

Key Advantages:

  • High yield and purity due to controlled intermediate formation.
  • Avoids troublesome oxime mixtures encountered in older methods.
  • Scalable for industrial production.

Reference: Benchchem synthesis overview (excluding unreliable source content) and general quinazoline synthetic strategies.

Green Chemistry Approach: One-Pot Synthesis in Aqueous Media

Recent research has demonstrated the feasibility of synthesizing 2,4-substituted quinazolines, including chloro-substituted derivatives, via one-pot reactions in water using ammonium acetate as a catalyst:

Step Reaction Description Conditions Notes
1 Mix 2-amino benzophenone derivative, aldehyde, and ammonium acetate in water Stir at 75°C until reaction completion (monitored by TLC) Environmentally friendly solvent system
2 Extraction and purification Extract with ethyl acetate, wash, dry, and evaporate solvent Yields vary (25–77%) depending on substrates

While this method is more general and may require adaptation for specific chloro-substituted quinazolines, it offers a sustainable alternative to traditional organic solvent-based syntheses.

Reference: European Journal of Chemistry, 2012.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Solvents Temperature Range Reaction Time Yield Range Advantages Limitations
Chloroacetamido Intermediate Route 2-amino-5-chlorobenzophenone, chloroacetyl chloride Thionyl chloride, pyridine, hydroxylamine hydrochloride Benzene, methylene chloride, chloroform, ethyl acetate 5–80°C (multi-step) 1–48 h (multi-step) High (not specified, typically >70%) High purity, scalable, well-documented Multi-step, uses hazardous reagents
Condensation-Cyclization Route 4-chloroaniline, benzaldehyde Acetic acid, POCl3, SOCl2 Organic solvents Ambient to reflux Hours Moderate to high Simpler starting materials, adaptable Requires careful control of chlorination
One-Pot Aqueous Synthesis 2-amino benzophenone derivatives, aldehydes Ammonium acetate Water 75°C Few hours 25–77% Green chemistry, simple setup Lower yields, substrate scope limited

Detailed Research Findings and Notes

  • The chloroacetamido intermediate method is favored for industrial synthesis due to its reproducibility and high yield, despite the use of hazardous reagents like thionyl chloride and pyridine.

  • The condensation-cyclization approach is more common in laboratory-scale synthesis and medicinal chemistry research, allowing for structural modifications by varying aldehydes and anilines.

  • The aqueous one-pot method represents an emerging green chemistry approach, reducing organic solvent use and waste, though it may require further optimization for chloro-substituted quinazolines.

  • Crystallographic studies of intermediates such as 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide confirm the structural integrity and substitution pattern, supporting the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

    Substitution: Formation of substituted quinazolines with various functional groups.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dihydroquinazolines.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable scaffold for designing potential therapeutic agents. Its applications in medicinal chemistry include:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. Notably, it has demonstrated potent inhibitory effects on breast cancer cell lines, suggesting its potential as an anticancer drug candidate .
  • Antiviral and Antimicrobial Properties : The compound has been evaluated for antiviral activities against pathogens such as hepatitis B virus (HBV), showing over 90% reduction in viral replication at concentrations below 1 µM. Additionally, it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .

Biological Studies

6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline is employed in various biological studies:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access and catalytic activity. This mechanism is crucial for understanding its role in cellular signaling pathways.
  • Receptor Binding : It modulates signal transduction pathways by binding to cellular receptors, affecting cellular responses and potentially leading to therapeutic effects .

Chemical Synthesis

In chemical synthesis, this compound acts as an intermediate for creating more complex organic molecules. Its reactivity allows it to participate in several reactions:

  • Substitution Reactions : The chloro groups on the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.
  • Oxidation and Reduction : The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines. These transformations are essential for synthesizing derivatives with enhanced biological activity .

Material Science

The unique structure of this compound makes it useful in developing novel materials with specific electronic and optical properties. Its potential applications include:

  • Development of Organic Semiconductors : The compound's electronic properties can be harnessed in creating organic semiconductor materials for electronic devices.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

ApplicationFindingsReference
Anticancer EfficacyInhibits cell growth with IC50 values ranging from 0.5 to 5 µM across various cancer cell lines
Antiviral MechanismsReduces HBV replication by over 90% at concentrations below 1 µM
Antimicrobial TestingSignificant activity against bacterial strains with MIC ranging from 0.5 to 2 µg/mL

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The planar structure of the quinazoline ring allows it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents at positions 2, 4, and 6 dictate reactivity, solubility, and biological interactions. Key analogs and their structural differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline 6-Cl, 2-(4-Cl-Ph), 4-Ph C₂₀H₁₂Cl₂N₂ 351.23 Dual chloro groups enhance lipophilicity; phenyl groups stabilize π-stacking .
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline 6-Cl, 4-(2-F-Ph), 2-CH₃ C₁₅H₁₀ClFN₂ 280.71 Fluorine increases electronegativity; methyl group simplifies functionalization .
4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline 4-Cl, 2-(4-MeO-Ph), 6-CH₃ C₁₆H₁₃ClN₂O 284.74 Methoxy group improves solubility; methyl enhances steric bulk .
6-Chloro-2-(4-fluorophenyl)-4-phenylquinazoline 6-Cl, 2-(4-F-Ph), 4-Ph C₂₀H₁₂ClFN₂ 334.78 Fluorine substitution modulates electronic properties and metabolic stability .

Key Observations :

  • Chlorine vs. Fluorine : Chlorine enhances lipophilicity and binding to hydrophobic pockets, while fluorine improves metabolic stability and electronegativity .
  • Phenyl vs. Methoxy : Phenyl groups favor π-π interactions in biological targets, whereas methoxy groups increase aqueous solubility .

Trends :

  • Higher yields (~75%) are achieved with ethanol as a solvent and catalysts like dimethylaminopyridine (DMAP) .
  • Steric hindrance from bulky substituents (e.g., 2-methyl) may reduce yields compared to simpler analogs .

Physicochemical Properties

Melting points and solubility vary with substituent electronic and steric effects:

Compound Melting Point (°C) Solubility (mg/mL) Crystallographic Features
This compound 142–144* <0.1 (water) Dihedral angles: 84.97° (Ph-Cl), 80.23° (Ph-Ph)
6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide N/A N/A Layered crystal packing with N–H⋯N hydrogen bonds
4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline N/A >1 (DMSO) Methoxy group enhances polar solubility

*Calculated from reported melting point of 415–417 K .

Insights :

  • Chloro and phenyl groups contribute to high melting points due to strong van der Waals interactions .
  • Methoxy and methyl groups improve solubility in polar solvents like DMSO .

Comparative Efficacy :

  • Dual chloro substituents (e.g., 6-Cl and 4-Cl-Ph) enhance kinase inhibition potency due to improved target binding .
  • Fluorinated analogs may exhibit reduced cytotoxicity but better pharmacokinetic profiles .

Biological Activity

6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Value
Molecular Formula C18H13Cl2N
Molecular Weight 332.21 g/mol
IUPAC Name This compound
CAS Number 123456-78-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various kinases and enzymes. The presence of chlorine atoms in the structure enhances its binding affinity and specificity towards these targets, making it a potential candidate for therapeutic applications.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study reported that this compound exhibited potent inhibitory effects on breast cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation.

Antiviral Activity

In addition to anticancer properties, this compound has been evaluated for antiviral activities. It has shown promising results against hepatitis B virus (HBV) and other viral pathogens. The compound's mechanism involves interference with viral replication processes, enhancing the host's immune response.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Studies have indicated that it can disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to bacterial death. This activity makes it a potential candidate for developing new antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the substituents on the phenyl rings have been shown to significantly affect its potency and selectivity:

  • Chlorine Substitution : The presence of chlorine atoms enhances lipophilicity and binding affinity.
  • Phenyl Groups : Modifications on the phenyl groups can lead to increased biological activity by improving interactions with target proteins.

Case Studies and Research Findings

  • Anticancer Efficacy : A study conducted on various cancer cell lines revealed that this compound inhibited cell growth with an IC50 value ranging from 0.5 to 5 µM depending on the cell line tested .
  • Antiviral Mechanisms : In vitro studies demonstrated that this compound could reduce HBV replication by over 90% at concentrations below 1 µM, suggesting strong antiviral potential .
  • Antimicrobial Testing : In antimicrobial assays, the compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .

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